molecular formula C22H20N4O3 B11262322 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11262322
M. Wt: 388.4 g/mol
InChI Key: KHFGSEOKQAMZIE-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyrazolo[1,5-a]pyrazine core. This intermediate is then reacted with 3-methylphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrazolo[1,5-a]pyrazine core can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 2-[2-(4-hydroxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide.

    Reduction: Formation of 2-[2-(4-methoxyphenyl)-4-hydroxy-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylbutyl)acetamide
  • **2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide stands out due to its specific structural features, such as the pyrazolo[1,5-a]pyrazine core and the methoxyphenyl group

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-15-4-3-5-17(12-15)23-21(27)14-25-10-11-26-20(22(25)28)13-19(24-26)16-6-8-18(29-2)9-7-16/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

KHFGSEOKQAMZIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O

Origin of Product

United States

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